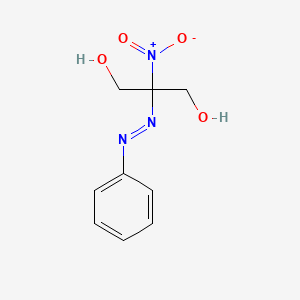
2-Ethyl-3,4-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3,4-difluorobenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C9H8F2O2. This compound is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the benzene ring, along with an ethyl group at the 2nd position. Fluorinated benzoic acids, including this compound, are known for their unique chemical properties and are widely used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,4-difluorobenzoic acid can be achieved through several methods. One common approach involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid in the presence of copper catalysts. This reaction is typically conducted in N-methyl-2-pyrrolidone or dimethyl acetamide as solvents . Another method involves the oxidation of the corresponding toluene derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale decarboxylation processes using specialized reactors and optimized reaction conditions to ensure high yield and purity. The use of copper catalysts and appropriate solvents is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-3,4-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoic acids with various functional groups.
Aplicaciones Científicas De Investigación
2-Ethyl-3,4-difluorobenzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3,4-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator in biochemical processes. The ethyl group at the 2nd position also contributes to its unique binding properties .
Comparación Con Compuestos Similares
- 2,4-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
Comparison: 2-Ethyl-3,4-difluorobenzoic acid is unique due to the presence of both an ethyl group and two fluorine atoms, which impart distinct chemical and physical properties. Compared to other fluorinated benzoic acids, it exhibits higher stability and reactivity, making it suitable for a broader range of applications in scientific research and industry .
Propiedades
Fórmula molecular |
C9H8F2O2 |
|---|---|
Peso molecular |
186.15 g/mol |
Nombre IUPAC |
2-ethyl-3,4-difluorobenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-2-5-6(9(12)13)3-4-7(10)8(5)11/h3-4H,2H2,1H3,(H,12,13) |
Clave InChI |
CTQAVAQOYFHDFV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)




![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)

![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)

![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)



